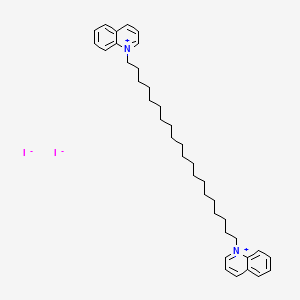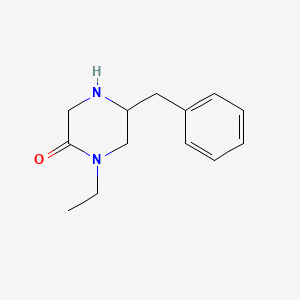
5-benzyl-1-ethylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-1-ethylpiperazin-2-one is a chemical compound with the molecular formula C13H18N2O. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-ethylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-benzyl-1-ethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired product and the nature of the starting material. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may lead to the formation of corresponding alcohols or amines.
Applications De Recherche Scientifique
5-benzyl-1-ethylpiperazin-2-one has a wide range of scientific research applications, including:
Biology: It is used in the study of biological processes and pathways involving piperazine derivatives.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-benzyl-1-ethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-benzyl-1-ethylpiperazin-2-one include other piperazine derivatives such as:
- 1-benzylpiperazine
- 1-ethyl-4-benzylpiperazine
- 1-benzyl-4-methylpiperazine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
5-benzyl-1-ethylpiperazin-2-one |
InChI |
InChI=1S/C13H18N2O/c1-2-15-10-12(14-9-13(15)16)8-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3 |
Clé InChI |
FMNGPEBVOMESKQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(NCC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
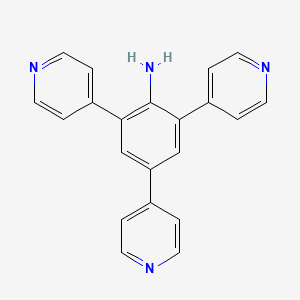
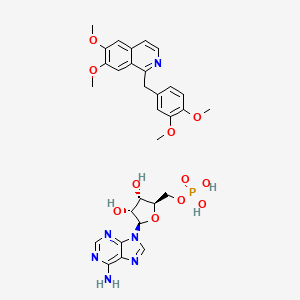
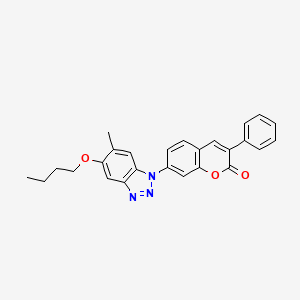
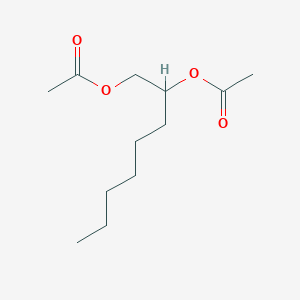

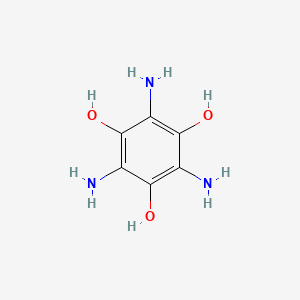
![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
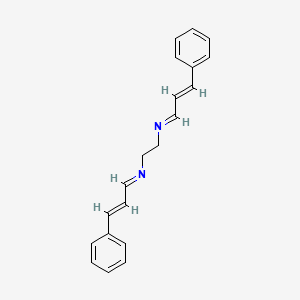
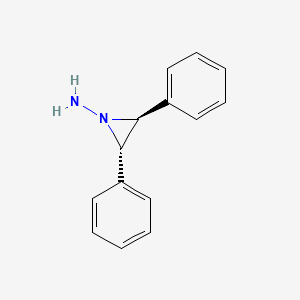
![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)
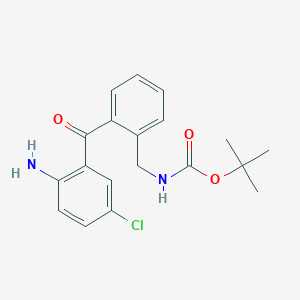
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
